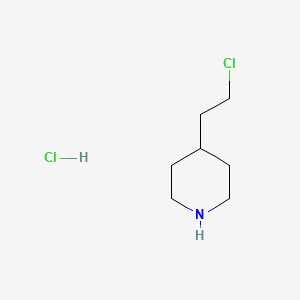

4-(2-Chloroethyl)piperidine hydrochloride

Description

Properties

IUPAC Name |

4-(2-chloroethyl)piperidine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14ClN.ClH/c8-4-1-7-2-5-9-6-3-7;/h7,9H,1-6H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUMYCPNZTXPUTQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1CCCl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15Cl2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 2 Chloroethyl Piperidine Hydrochloride

Classical Synthetic Routes and Their Underlying Mechanistic Principles

Traditional methods for the synthesis of 4-(2-Chloroethyl)piperidine (B3045845) hydrochloride and its analogs often rely on well-established, multi-step transformations involving the conversion of functional groups.

Multi-step Synthetic Approaches

A predominant classical route to piperidine (B6355638) derivatives bearing a chloroethyl side chain involves a two-step sequence starting from the corresponding hydroxyethyl (B10761427) precursor. google.com This methodology is exemplified by the synthesis of the isomeric 2-(2-Chloroethyl)piperidine hydrochloride. In this process, 2-(2-hydroxyethyl)piperidine is first treated with a chlorinating agent, such as thionyl chloride (SOCl₂), in a suitable solvent like chloroform (B151607). prepchem.com The reaction proceeds via a nucleophilic substitution mechanism. The hydroxyl group of the alcohol attacks the sulfur atom of thionyl chloride, leading to the formation of a chlorosulfite intermediate. The chloride ion then attacks the carbon atom bearing the chlorosulfite group, resulting in the desired chloroethyl derivative with the expulsion of sulfur dioxide and hydrogen chloride. google.comprepchem.com The final product is then isolated as its hydrochloride salt.

This fundamental approach can be adapted for the synthesis of the 4-substituted isomer, starting from 4-(2-hydroxyethyl)piperidine. The reliability and predictability of this reaction make it a staple in classical organic synthesis.

Table 1: Classical Multi-Step Synthesis Example (Analogous Compound)

| Step | Reactant | Reagent | Product | Yield | Reference |

| 1 | 2-(2-hydroxyethyl)piperidine | Thionyl Chloride (SOCl₂) | 2-(2-Chloroethyl)piperidine Hydrochloride | 46% | prepchem.com |

One-pot Synthetic Protocols

While multi-step syntheses are common, one-pot procedures offer advantages by reducing the need for intermediate isolation, thereby saving time and resources. mdpi.com A one-pot method for producing 2-piperidinoethyl chloride hydrochloride has been described that combines the initial hydroxyethylation of piperidine with the subsequent chlorination step in a single reaction vessel. google.com In this procedure, piperidine is first reacted with ethylene (B1197577) chlorohydrin to form the hydroxyethyl intermediate. Without isolation, the reaction mixture is then treated with thionyl chloride to convert the hydroxyl group to a chloride. google.com This streamlined approach, however, can sometimes be associated with lower yields compared to stepwise methods; an early one-step synthesis in chloroform reported a yield of only 28%. google.com More optimized one-pot protocols aim to improve efficiency by carefully controlling reaction conditions. mdpi.comrsc.org

Contemporary Advancements in Synthetic Pathways for the Compound

Modern synthetic chemistry has introduced more sophisticated and efficient methods for constructing piperidine rings, including catalytic systems, stereoselective approaches, and protocols guided by the principles of green chemistry.

Exploration of Stereoselective Synthesis Methodologies

The construction of the piperidine ring with specific stereochemistry is crucial for the synthesis of many complex chiral molecules. The aza-Prins reaction is a well-known stereoselective method used to build the piperidine ring from aldehydes and homoallylic amines. rasayanjournal.co.in The stereochemical outcome of this reaction can be controlled to produce specific isomers of substituted piperidines. rasayanjournal.co.in

Another advanced strategy involves a sequential gold-catalyzed cyclization, chemoselective reduction, and spontaneous Ferrier rearrangement. nih.gov This one-pot process allows for the highly diastereoselective synthesis of piperidin-4-ols, which are direct precursors that can be converted to 4-(2-Chloroethyl)piperidine. nih.gov Furthermore, catalytic asymmetric [4+2] annulation reactions, for instance between imines and allenes catalyzed by chiral phosphines, have emerged as a powerful tool for the enantioselective synthesis of functionalized piperidine derivatives. nih.gov

Development of Catalytic Systems for Enhanced Synthesis

The use of catalysts has revolutionized the synthesis of heterocyclic compounds, offering milder reaction conditions and improved yields. Niobium(V) chloride (NbCl₅) has been identified as an effective Lewis acid for mediating aza-Prins type cyclizations to produce 4-chloropiperidine (B1584346) derivatives. rasayanjournal.co.in The proposed mechanism involves the NbCl₅-mediated opening of an epoxide ring, followed by an intramolecular nucleophilic attack by the amine to form the piperidine ring. The readily available chloride from the catalyst then substitutes at the 4-position. rasayanjournal.co.in

Other catalytic systems have also been developed. Gold(I) catalysts can be used for the intramolecular dearomatization and cyclization of appropriate precursors to form the piperidine skeleton. nih.gov Additionally, radical-mediated cyclizations using cobalt(II) catalysts or triethylborane (B153662) as a radical initiator provide alternative routes to polysubstituted piperidines. nih.gov

Table 2: Examples of Catalytic Systems in Piperidine Synthesis

| Catalyst | Reaction Type | Application | Reference |

| Niobium(V) chloride (NbCl₅) | Aza-Prins Cyclization | Synthesis of 4-chloropiperidines | rasayanjournal.co.in |

| Gold(I) Complexes | Dearomatization/Cyclization | Synthesis of polysubstituted piperidines | nih.gov |

| Cobalt(II) Complexes | Radical-Mediated Cyclization | Synthesis of piperidines from amino-aldehydes | nih.gov |

Green Chemistry Principles Applied to the Compound's Production

The principles of green chemistry aim to reduce the environmental impact of chemical processes. unife.it In the synthesis of piperidine derivatives, this often involves the use of environmentally benign solvents, such as water, and the development of catalyst-free or multi-component reactions (MCRs) to improve atom economy. ajchem-a.comsemanticscholar.org

For instance, a one-pot, three-component condensation of 4-hydroxycoumarin, piperidine, and glyoxylic acid has been developed in water under reflux conditions without a catalyst. ajchem-a.com Another approach utilizes sodium lauryl sulfate (B86663) (SLS) as a surfactant to catalyze the one-pot, multi-component synthesis of highly substituted piperidines in water at room temperature. semanticscholar.org These methods avoid the use of hazardous organic solvents and often lead to simpler purification procedures, aligning with the goals of sustainable chemistry. unife.itajchem-a.com

Elucidation of reaction mechanisms involved in the compound's formation

The primary mechanism involves a two-step sequence:

N-Hydroxyethylation of Piperidine: The synthesis commences with the N-alkylation of piperidine. In this step, the nitrogen atom of the piperidine ring acts as a nucleophile and attacks an electrophilic two-carbon unit. A common and effective reagent for this purpose is 2-chloroethanol (B45725) (also known as ethylene chlorohydrin). The reaction results in the formation of a key intermediate, 4-(2-hydroxyethyl)piperidine. This reaction is a classic example of nucleophilic substitution, where the piperidine nitrogen displaces the chlorine atom of 2-chloroethanol.

Chlorination of the Alcohol Intermediate: The subsequent step involves the conversion of the hydroxyl group (-OH) of the 4-(2-hydroxyethyl)piperidine intermediate into a chloro group (-Cl). This transformation is typically accomplished using a standard chlorinating agent such as thionyl chloride (SOCl₂). The mechanism proceeds via the formation of a chlorosulfite ester intermediate, which then undergoes an internal nucleophilic attack by the chloride ion, releasing sulfur dioxide (SO₂) gas and yielding the desired 4-(2-chloroethyl)piperidine. The reaction with thionyl chloride is particularly effective as the gaseous byproducts are easily removed from the reaction mixture.

Finally, the resulting amine is converted to its hydrochloride salt. This is often achieved by the addition of hydrochloric acid (HCl) or occurs concurrently if the chlorination step generates HCl in situ, leading to the precipitation of the stable, crystalline 4-(2-Chloroethyl)piperidine hydrochloride.

An alternative approach described for related piperidine derivatives involves an aza-Prins type cyclization. This method uses epoxides and homoallylic amines mediated by a Lewis acid like Niobium(V) chloride (NbCl₅). rasayanjournal.co.in The proposed mechanism involves the Lewis acid-mediated opening of the epoxide ring, followed by an intramolecular nucleophilic attack by the amine. A subsequent rearrangement forms a piperidine carbonium ion, which is then trapped by a chloride ion from the Lewis acid to yield the 4-chloro piperidine derivative. rasayanjournal.co.in

Optimization strategies for synthetic yield and purity

Maximizing the yield and ensuring high purity of 4-(2-Chloroethyl)piperidine hydrochloride are critical for its application as a chemical intermediate. Several strategies have been developed to optimize its synthesis, focusing on reaction conditions, process efficiency, and purification methods.

Process Integration and One-Pot Synthesis

Optimization of Reaction Conditions

Fine-tuning reaction parameters is a key strategy for enhancing both yield and purity. azom.com This includes the careful selection of solvents, temperature control, and reagent stoichiometry.

Solvent: The choice of an inert solvent is crucial. Aromatic hydrocarbons such as toluene (B28343) are often used. google.com

Temperature: The chlorination step is temperature-sensitive. Research on analogous compounds has shown that conducting this step at a controlled temperature range, typically between 70°C and 85°C, is optimal for the reaction rate and for minimizing the formation of impurities. google.com

Reagent Stoichiometry: The amount of chlorinating agent used has a direct impact on the reaction's efficiency and purity of the product. While an excess of thionyl chloride is required to drive the reaction to completion, using a significantly lower excess (e.g., 10 times lower than in older reported methods) has been found to be sufficient and advantageous. google.com This reduces waste, lowers costs, and simplifies the purification process by minimizing residual reagent that needs to be removed.

The following table summarizes optimized reaction conditions reported for the synthesis of a closely related analog, which are indicative of strategies applicable to 4-(2-Chloroethyl)piperidine hydrochloride.

| Parameter | Optimized Condition | Rationale |

| Process Type | One-Pot Synthesis | Reduces material loss, simplifies procedure, increases overall yield. google.com |

| Solvent | Toluene | Inert aromatic hydrocarbon suitable for the reaction temperature range. google.com |

| Chlorination Temperature | 70–85°C | Balances reaction rate with minimization of side-product formation. google.com |

| Thionyl Chloride | Minimized Excess | Sufficient for reaction completion while reducing waste and cost. google.com |

Purification Strategies

The final purity of the compound is largely determined by the effectiveness of the purification method.

Crystallization: As 4-(2-Chloroethyl)piperidine hydrochloride is a crystalline solid, crystallization is a highly effective primary purification technique. The product often precipitates directly from the reaction mixture upon cooling, which allows for straightforward isolation by filtration. google.com

Recrystallization: To achieve higher purity, the crude product can be subjected to recrystallization. This process involves dissolving the compound in a suitable solvent and allowing it to slowly reform as crystals, leaving impurities behind in the solution (mother liquor). nih.gov This technique is particularly effective at removing trace impurities.

Mother Liquor Processing: Further yield can be recovered by processing the mother liquors from the crystallization steps. This can increase the total isolated yield of the product by a significant margin, for instance, by an additional 10%. google.com

By implementing these optimization strategies, manufacturers can achieve higher yields and purity, making the synthesis more economically viable and environmentally friendly. azom.com

Chemical Reactivity and Transformation Pathways of 4 2 Chloroethyl Piperidine Hydrochloride

Nucleophilic substitution reactions of the chloroethyl moiety

The primary mode of reactivity for 4-(2-chloroethyl)piperidine (B3045845) hydrochloride involves the chloroethyl group. The carbon atom bonded to the chlorine is electrophilic, making it susceptible to attack by nucleophiles. This results in a classic nucleophilic substitution reaction, where the chloride ion acts as a leaving group. masterorganicchemistry.com

These reactions are fundamental to the utility of this compound as a synthetic intermediate. The general scheme involves the displacement of the chloride by a wide range of electron-rich species.

Table 1: Overview of Nucleophilic Substitution Reactions

| Reaction Type | Nucleophile (Nu) | Product Structure |

| Intramolecular Cyclization | Internal Amine/Other | Fused or Spirocyclic Ring System |

| Intermolecular Coupling | Amines (R-NH₂), Thiols (R-SH), Alkoxides (R-O⁻) | 4-(2-Aminoethyl)piperidine, 4-(2-Thioethyl)piperidine, 4-(2-Alkoxyethyl)piperidine |

Intramolecular reactions occur when a nucleophilic center within the same molecule attacks the electrophilic chloroethyl group. While direct examples involving the piperidine (B6355638) nitrogen of 4-(2-chloroethyl)piperidine hydrochloride itself are less common (as it would form a strained bicyclic system), modifications to the piperidine nitrogen can introduce a nucleophile positioned for cyclization. For instance, derivatization of the piperidine nitrogen with a side chain containing a nucleophile can lead to the formation of larger macrocyclic structures.

A more general application of this principle is seen in radical cyclization reactions, which are a powerful tool for creating substituted piperidines. nih.gov In these strategies, a radical is generated elsewhere in the molecule, which then attacks an unsaturated bond to form the piperidine ring. This highlights the broader utility of cyclization strategies in synthesizing complex piperidine-containing molecules. nih.gov The concept of intramolecular cyclization is also a key strategy in the design of prodrugs, where a molecule is designed to cyclize under physiological conditions to release an active substance. nih.gov

Intermolecular reactions, where the nucleophile is a separate chemical entity, are the most common transformations for 4-(2-chloroethyl)piperidine hydrochloride. The chloroethyl moiety readily couples with a variety of nucleophiles.

Amines: Primary and secondary amines react with the compound to form the corresponding N-substituted 4-(2-aminoethyl)piperidines. This reaction is a straightforward and efficient method for elongating an amine with a piperidinylethyl group.

Thiols: Thiols and thiolate anions are potent nucleophiles that readily displace the chloride to form thioethers. nih.gov This reaction proceeds via a standard SN2 mechanism and is utilized to connect the piperidine scaffold to sulfur-containing molecules. nih.gov

Alkoxides and Phenoxides: Oxygen-based nucleophiles, such as alkoxides derived from alcohols or phenoxides from phenols, can also be used. A notable example is the Williamson ether synthesis, where a naphthol, acting as the nucleophile, displaces the chloride to form a naphthyloxy derivative. ijstr.org This reaction is typically facilitated by a mild base like potassium carbonate to deprotonate the phenol. ijstr.org

These coupling reactions are fundamental to using 4-(2-chloroethyl)piperidine hydrochloride as a scaffold for building more complex molecules with potential biological activity.

Functional group interconversions and modifications on the piperidine ring

The piperidine ring itself offers opportunities for further chemical modification. The secondary amine is a key functional group that can be readily manipulated.

N-Alkylation and N-Arylation: The nitrogen atom can act as a nucleophile, reacting with alkyl halides or aryl halides to introduce substituents.

N-Acylation: Reaction with acyl chlorides or anhydrides yields the corresponding N-amides.

α-Functionalization: While direct C-H functionalization of the piperidine ring can be challenging, modern synthetic methods have been developed for this purpose. These often involve directing groups on the nitrogen to facilitate lithiation followed by reaction with an electrophile, or transition-metal-catalyzed C-H activation. researchgate.net

These modifications allow for fine-tuning of the steric and electronic properties of the molecule, which is crucial in medicinal chemistry for optimizing ligand-receptor interactions. nih.gov

Derivatization strategies for the synthesis of diverse structural motifs

Derivatization is the process of transforming a chemical compound into a product of similar structure, called a derivative. For 4-(2-chloroethyl)piperidine hydrochloride, derivatization strategies are employed for several purposes, including the synthesis of new compounds for biological screening and for analytical applications.

A common strategy involves pre-column derivatization for chromatographic analysis. For instance, the piperidine nitrogen can be reacted with a reagent like 4-toluenesulfonyl chloride. nih.gov This converts the relatively simple amine into a larger, more easily detectable derivative, often with enhanced UV absorbance, facilitating its quantification by methods like HPLC. nih.gov

From a synthetic perspective, the combination of nucleophilic substitution at the chloroethyl chain and functionalization of the piperidine nitrogen allows for the creation of a vast library of compounds from a single starting material. For example, the chloroethyl group can first be coupled with a nucleophile, and the resulting product can then undergo N-alkylation or N-acylation on the piperidine ring. This modular approach is highly efficient in drug discovery for exploring structure-activity relationships. nih.gov

Role in the construction of complex nitrogen-containing heterocyclic systems

Nitrogen-containing heterocycles are ubiquitous in natural products and pharmaceuticals. nih.govnih.gov Building blocks like 4-(2-chloroethyl)piperidine hydrochloride are instrumental in the synthesis of these complex structures. researchgate.net

Its primary role is to introduce the piperidinylethyl fragment into a larger molecule. The nucleophilic substitution reactions described in section 3.1.2 are the key first step in this process. By reacting with another heterocyclic system that possesses a nucleophilic handle (like an amine or thiol), 4-(2-chloroethyl)piperidine hydrochloride can be used to link different ring systems together. This strategy is valuable for creating molecules that can span multiple binding pockets in a biological target. The reactivity of the piperidine nitrogen itself can also be used to form fused heterocyclic systems. mdpi.comrsc.org

Oxidation and reduction reactions of the compound

The piperidine ring of 4-(2-chloroethyl)piperidine hydrochloride can participate in redox reactions.

Oxidation: The secondary amine of the piperidine ring can be oxidized. Common oxidizing agents can convert the nitrogen to an N-oxide. More specialized oxidation can lead to other species. For example, stable nitroxyl (B88944) radicals (like those in the TEMPO family, which is also based on a piperidine ring) are formed through oxidation of the corresponding hydroxylamine. Further oxidation can yield an oxoammonium cation. researchgate.net These transformations demonstrate the accessibility of different oxidation states for the piperidine nitrogen. researchgate.net

Reduction: While the piperidine ring is already saturated, reduction reactions typically refer to the transformation of derivatives. For instance, if the piperidine nitrogen is part of an N-oxide, it can be reduced back to the tertiary amine. Similarly, if other functional groups have been introduced onto the molecule, they can be subjected to reduction without affecting the core piperidine structure, depending on the reagents used. ucr.eduyoutube.com

Applications of 4 2 Chloroethyl Piperidine Hydrochloride As a Synthetic Intermediate

Precursor in the synthesis of polycyclic and bicyclic nitrogenous compounds

The structural framework of 4-(2-chloroethyl)piperidine (B3045845) hydrochloride makes it an ideal precursor for the construction of fused and bridged bicyclic and polycyclic systems containing nitrogen. These structural motifs are prevalent in a variety of biologically active natural products, particularly alkaloids.

Quinolizidine (B1214090) and indolizidine alkaloids, for instance, are two major classes of alkaloids that feature a bicyclic core with a bridgehead nitrogen atom. ntu.edu.sgnih.govntu.edu.sgnih.gov The synthesis of these alkaloids often involves the formation of the piperidine (B6355638) ring as a key step, followed by cyclization to form the second ring. 4-(2-Chloroethyl)piperidine hydrochloride can serve as a readily available piperidine synthon. The chloroethyl side chain provides a reactive handle for intramolecular cyclization reactions, leading to the formation of the quinolizidine or indolizidine skeleton. This strategy has been employed in the synthesis of various alkaloids and their analogues, which are investigated for their diverse pharmacological properties. ntu.edu.sgnih.govnih.gov

The general synthetic approach involves the N-alkylation of a suitable nucleophile with 4-(2-chloroethyl)piperidine, followed by an intramolecular cyclization. The choice of the nucleophile and the specific reaction conditions dictate the nature of the resulting bicyclic or polycyclic system. This methodology offers a convergent and efficient route to these complex nitrogenous frameworks.

Utility in the targeted synthesis of specific molecular scaffolds

The piperidine moiety is a common feature in a vast number of pharmaceuticals and bioactive molecules. 4-(2-Chloroethyl)piperidine hydrochloride serves as a key building block for the introduction of the 4-ethylpiperidine (B1265683) fragment into a target molecule. This is particularly evident in the synthesis of various central nervous system (CNS) active agents, enzyme inhibitors, and ligands for G-protein coupled receptors (GPCRs). nih.govbkslab.orgnih.gov

A prominent example is its application in the synthesis of fentanyl and its analogs . nih.govosti.govresearchgate.netgoogle.comnih.gov Fentanyl is a potent synthetic opioid analgesic. The synthesis of fentanyl often involves the N-alkylation of 4-anilinopiperidine with a phenethyl halide. While not a direct use of 4-(2-chloroethyl)piperidine hydrochloride, the synthesis of the core 4-aminopiperidine (B84694) precursor can be readily achieved from 4-piperidone, which is structurally related and can be synthesized using strategies involving piperidine-based building blocks. Optimized synthetic routes to fentanyl and its analogs highlight the importance of efficiently constructing the substituted piperidine core. nih.govosti.gov

Furthermore, 4-(2-chloroethyl)piperidine hydrochloride is utilized in the synthesis of spiro-piperidine derivatives , which are of growing interest in medicinal chemistry due to their rigid three-dimensional structures. bepls.comnih.govdocumentsdelivered.com These spirocyclic systems can act as potent and selective enzyme inhibitors. For example, spiro-piperidine scaffolds have been incorporated into inhibitors of ASH1L, a histone lysine (B10760008) methyltransferase implicated in various cancers. nih.gov The synthesis of these complex spiro-heterocycles often involves the reaction of a piperidine-based building block with a suitable cyclic precursor.

The versatility of 4-(2-chloroethyl)piperidine hydrochloride also extends to the synthesis of ligands for G-protein coupled receptors (GPCRs) . nih.govbkslab.orgnih.gov GPCRs are a large family of transmembrane receptors that are major targets for drug discovery. The piperidine scaffold is a common feature in many GPCR ligands, contributing to their binding affinity and selectivity. The chloroethyl group of the title compound allows for its covalent attachment to other molecular fragments to generate novel ligands with desired pharmacological profiles.

| Target Molecular Scaffold | Therapeutic Area/Application | Role of 4-(2-Chloroethyl)piperidine hydrochloride |

| Fentanyl Analogs | Analgesia | Precursor to the core 4-aminopiperidine structure |

| Haloperidol Analogs | Antipsychotic | Building block for the 4-substituted piperidine moiety |

| Spiro-piperidine ASH1L Inhibitors | Oncology | Key component for constructing the spirocyclic system |

| GPCR Ligands | Various | Introduction of the 4-ethylpiperidine pharmacophore |

Contributions to methodologies for total synthesis of complex organic molecules (focus on intermediate role)

In the realm of total synthesis, where the goal is the complete chemical synthesis of a complex organic molecule from simple, commercially available starting materials, 4-(2-chloroethyl)piperidine hydrochloride plays a significant role as a versatile intermediate. Its bifunctional nature allows for the stepwise and controlled construction of intricate molecular architectures.

The total synthesis of natural products and pharmaceutically active compounds often involves the assembly of several key fragments. 4-(2-Chloroethyl)piperidine hydrochloride can serve as a readily available and cost-effective source of the 4-ethylpiperidine unit, which may be a crucial component of the target molecule's structure.

For instance, in the multi-step synthesis of complex alkaloids, the piperidine ring often forms a central part of the molecular framework. The chloroethyl side chain of 4-(2-chloroethyl)piperidine hydrochloride provides a convenient point for further functionalization or for the closure of additional rings. This allows synthetic chemists to build up molecular complexity in a predictable manner.

The utility of 4-(2-chloroethyl)piperidine hydrochloride in total synthesis is not limited to the construction of the final target molecule. It can also be used to synthesize key intermediates that are then elaborated further in subsequent steps. This modular approach is a cornerstone of modern synthetic organic chemistry, enabling the efficient production of complex molecules.

Application in combinatorial chemistry for library generation (focus on chemical diversity)

Combinatorial chemistry is a powerful strategy used in drug discovery to rapidly synthesize a large number of different but structurally related molecules, known as a chemical library. nih.govnih.govescholarship.org These libraries are then screened for biological activity to identify lead compounds for further development. 4-(2-Chloroethyl)piperidine hydrochloride is an excellent building block for use in combinatorial chemistry due to its reactive chloroethyl group, which can be readily derivatized with a wide range of nucleophiles.

This allows for the generation of a diverse library of 4-substituted piperidine derivatives. In a typical combinatorial synthesis, 4-(2-chloroethyl)piperidine hydrochloride can be reacted with a library of amines, thiols, alcohols, or other nucleophiles to produce a corresponding library of piperidine-containing compounds. Each member of the library will share the common piperidine core but will differ in the substituent attached to the ethyl side chain.

This approach, often referred to as diversity-oriented synthesis (DOS), aims to create a collection of molecules that covers a broad range of chemical space. nih.govnih.govscispace.comfrontiersin.org The structural diversity of the library increases the probability of finding a molecule with the desired biological activity. The piperidine scaffold itself is considered a "privileged structure" in medicinal chemistry, meaning that it is a common motif in many known drugs. By using 4-(2-chloroethyl)piperidine hydrochloride as a scaffold, chemists can generate libraries of compounds that are biased towards having favorable pharmacokinetic properties.

The use of solid-phase synthesis techniques can further enhance the efficiency of library generation. 4-(2-Chloroethyl)piperidine can be attached to a solid support, and then a variety of building blocks can be added in a stepwise fashion to create a large library of compounds. This approach simplifies the purification process and allows for the automation of the synthesis.

| Combinatorial Approach | Description | Role of 4-(2-Chloroethyl)piperidine hydrochloride |

| Parallel Synthesis | Individual reactions are carried out in separate wells of a microtiter plate, each with a different nucleophile. | Provides the common piperidine scaffold for derivatization. |

| Split-and-Pool Synthesis | A solid support is divided into portions, each reacted with a different building block, and then the portions are recombined and split again for the next reaction step. | Can be incorporated as a key building block in one of the synthetic steps. |

| Diversity-Oriented Synthesis (DOS) | A strategy to create structurally diverse and complex molecules from simple starting materials. | A versatile starting material for generating a wide range of piperidine-based scaffolds. |

Advanced Analytical Approaches for Investigating 4 2 Chloroethyl Piperidine Hydrochloride and Its Reaction Products

Spectroscopic techniques for mechanistic pathway elucidation

Spectroscopy is a cornerstone of mechanistic chemistry, allowing for real-time, non-invasive observation of molecular changes during a reaction.

In situ Nuclear Magnetic Resonance (NMR) spectroscopy for reaction monitoring

In situ Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for monitoring homogeneous reactions directly within an NMR tube or a flow cell, providing real-time quantitative data on the consumption of reactants and the formation of products and intermediates. rsc.orged.ac.uk This method offers exquisite structural detail, allowing for the unambiguous identification of species in the reaction mixture. ed.ac.uk

For reactions involving 4-(2-chloroethyl)piperidine (B3045845) hydrochloride, ¹H and ¹³C NMR spectroscopy can track the chemical shifts of specific nuclei. For instance, in a nucleophilic substitution reaction where the chlorine atom is displaced, significant changes would be observed in the chemical shifts of the protons and carbons of the ethyl group (-CH₂CH₂Cl). The signals corresponding to these nuclei would shift as the electronic environment changes upon bond formation with the nucleophile. By integrating the signals over time, detailed kinetic profiles can be constructed.

Modern techniques such as stopped-flow and flow NMR, often integrated with benchtop NMR systems, facilitate the study of faster reactions and allow for automated, continuous monitoring. rsc.orgbeilstein-journals.org While specific in situ NMR studies on 4-(2-chloroethyl)piperidine hydrochloride are not prevalent in the reviewed literature, the principles are widely applied. A hypothetical nucleophilic substitution reaction could be monitored as described in the table below.

Table 1: Hypothetical ¹H NMR Chemical Shift Changes During a Substitution Reaction

| Group | Starting Material (4-(2-Chloroethyl)piperidine) | Product (e.g., 4-(2-Azidoethyl)piperidine) | Expected Shift Change |

|---|---|---|---|

| -CH₂-Cl | ~3.6 ppm | ~3.3 ppm | Upfield shift |

| -CH₂-Piperidine | ~1.8 ppm | ~1.9 ppm | Downfield shift |

Vibrational spectroscopy (IR, Raman) for structural changes during reactions

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides complementary information on the changes in functional groups during a reaction. clairet.co.uk These techniques are particularly useful for in-situ monitoring through the use of fiber-optic probes immersed directly in the reaction vessel. americanpharmaceuticalreview.com

FTIR spectroscopy is highly sensitive to changes in polar functional groups. clairet.co.uk For a reaction of 4-(2-chloroethyl)piperidine hydrochloride, an Attenuated Total Reflectance (ATR) FTIR probe could monitor the disappearance of the C-Cl stretching vibration (typically 650-850 cm⁻¹) and the appearance of new bands corresponding to the newly formed functional group.

Raman spectroscopy is adept at monitoring non-polar bonds and is less susceptible to interference from polar solvents like water. clairet.co.uk It would be particularly effective for tracking changes in the carbon skeleton of the piperidine (B6355638) ring and the C-Cl bond. Because Raman is a scattering technique, it is also well-suited for analyzing heterogeneous reactions where solid particles are present. clairet.co.uk

Table 2: Key Vibrational Frequencies for Reaction Monitoring

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Application in Reaction Monitoring |

|---|---|---|

| C-Cl Stretch | 650 - 850 | Disappearance indicates consumption of starting material. |

| N-H Stretch (of nucleophile) | 3300 - 3500 | Disappearance indicates reaction with the substrate. |

| C-N Stretch (new bond) | 1000 - 1250 | Appearance indicates product formation. |

| Piperidine Ring Modes | 800 - 1200 | Shifts can indicate conformational or electronic changes. |

Mass spectrometry for identification of intermediates and products in complex mixtures

Mass spectrometry (MS) is an exceptionally sensitive technique for identifying reaction components, particularly transient intermediates that exist at very low concentrations. nih.govrsc.org Electrospray ionization (ESI) is a soft ionization technique that allows for the transfer of ions from the solution phase into the gas phase for analysis, making it ideal for monitoring reactions in real-time. nih.gov

In the context of 4-(2-chloroethyl)piperidine hydrochloride reactions, ESI-MS can detect the starting material, products, and any charged intermediates. For example, the intramolecular cyclization of N-(2-chloroethyl) amines can proceed through a transient aziridinium (B1262131) ion intermediate. ESI-MS would be uniquely capable of detecting this highly reactive, charged species, providing direct evidence for the reaction mechanism.

Tandem mass spectrometry (MS/MS) further enhances structural elucidation. By selecting an ion of interest (like a potential product) and fragmenting it, a characteristic fragmentation pattern is produced. This pattern can be compared against known standards or interpreted to confirm the structure of newly formed molecules in a complex mixture. rsc.org

Chromatographic methods for reaction progress analysis and purity assessment

Chromatographic techniques are essential for separating complex mixtures, allowing for the quantification of reactants and products and the assessment of final product purity. High-Performance Liquid Chromatography (HPLC) is the most common method used for these purposes in pharmaceutical and chemical analysis. ambeed.com

A typical approach for monitoring a reaction involving 4-(2-chloroethyl)piperidine hydrochloride would be Reversed-Phase HPLC (RP-HPLC). researchgate.netnih.gov In this method, samples are injected onto a non-polar stationary phase (like a C18 column), and a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) with an acid modifier) is used for elution. nih.govlgcstandards.com The starting material and its products will have different retention times based on their polarity, allowing for their separation and quantification, often with a UV detector or a mass spectrometer. This allows chemists to track reaction conversion over time and identify the formation of any impurities. ambeed.com

Table 3: Example RP-HPLC Method for Reaction Monitoring

| Parameter | Condition | Purpose |

|---|---|---|

| Column | C18, 5 µm, 250 x 4.6 mm | Standard stationary phase for separating moderately polar compounds. |

X-ray crystallographic studies on solid-state structures for synthetic or mechanistic insights

Single-crystal X-ray crystallography provides the definitive, three-dimensional structure of a molecule in the solid state. This information is invaluable for confirming the absolute structure of a final product and for understanding its conformational preferences, which can influence reactivity.

While the specific crystal structure of 4-(2-chloroethyl)piperidine hydrochloride was not found in the surveyed literature, studies on related piperidine derivatives consistently show that the piperidine ring adopts a stable chair conformation. nih.govmdpi.com X-ray analysis of these derivatives reveals the precise bond lengths, bond angles, and torsional angles. nih.gov Crucially, it can determine whether substituents on the ring are in an axial or equatorial position. nih.gov This steric information provides critical mechanistic insights, as the orientation of the reactive chloroethyl group can affect its accessibility to nucleophiles. Furthermore, crystallographic analysis reveals intermolecular interactions, such as hydrogen bonds, which govern the packing of molecules in the crystal lattice. nih.govmdpi.com

Advanced derivatization strategies for enhanced analytical detection

One challenge in the analysis of compounds like 4-(2-chloroethyl)piperidine hydrochloride is their lack of a strong chromophore, making them difficult to detect at low concentrations using UV-based HPLC. dtic.mil Advanced derivatization strategies overcome this limitation by attaching a molecule with high UV absorbance or fluorescence to the analyte before analysis.

Several strategies are applicable to piperidine-containing molecules.

Tosyl Chloride Derivatization: Reacting the piperidine nitrogen (if it is a secondary amine) or other nucleophilic handles with a reagent like 4-toluenesulfonyl chloride introduces a tosyl group. researchgate.netnih.gov This group has strong UV absorbance, dramatically increasing the sensitivity of HPLC-UV detection. nih.gov

N-(4-aminophenyl)piperidine Tagging: For enhancing detection in mass spectrometry, derivatizing agents with high proton affinity are used. N-(4-aminophenyl)piperidine has been successfully used to tag other molecules, significantly improving their ionization efficiency in ESI-MS and lowering detection limits by over 200-fold. nih.govrowan.edunsf.gov This approach allows for the sensitive quantification of analytes that are otherwise difficult to measure. nih.govresearchgate.net

These derivatization reactions create a new molecule with superior analytical properties, enabling trace-level quantification and purity assessment that would otherwise be impossible.

Table 4: Summary of Derivatization Reagents for Enhanced Detection

| Derivatizing Agent | Target Functional Group | Analytical Technique | Benefit |

|---|---|---|---|

| 4-Toluenesulfonyl chloride | Secondary Amines | HPLC-UV | Introduces a strong UV chromophore. nih.gov |

| Dansyl chloride | Primary/Secondary Amines | HPLC-UV/Fluorescence | Adds a fluorescent tag for high sensitivity. researchgate.net |

| N-(4-aminophenyl)piperidine | Carboxylic Acids (via coupling) | SFC-MS, LC-MS | Increases proton affinity for enhanced ESI+ signal. nih.govresearchgate.net |

| 3,5-Dinitro-4-chloro-benzotrifluoride | Amines | GC-ECD | Creates a derivative suitable for electron capture detection. researchgate.net |

Computational and Theoretical Investigations on 4 2 Chloroethyl Piperidine Hydrochloride Reactivity and Structure

Quantum chemical calculations for electronic structure and reactivity predictions

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), serve as powerful tools for elucidating the electronic structure and predicting the reactivity of 4-(2-chloroethyl)piperidine (B3045845) hydrochloride. These computational methods provide insights into the molecule's frontier molecular orbitals, the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are crucial in understanding its chemical behavior.

The HOMO-LUMO energy gap is a key indicator of a molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO, facilitating chemical reactions. For piperidine (B6355638) derivatives, the nature and position of substituents significantly influence this energy gap. In the case of 4-(2-chloroethyl)piperidine hydrochloride, the electron-withdrawing nature of the chloroethyl group is expected to influence the electron density distribution across the molecule, thereby affecting the energies of the frontier orbitals. Theoretical calculations on similar chloro-substituted piperidine-4-one derivatives have shown HOMO-LUMO energy gaps in the range of 5.42 eV, indicating considerable stability. researchgate.net

Molecular Electrostatic Potential (MEP) maps are another valuable output of quantum chemical calculations, providing a visual representation of the charge distribution and predicting sites for electrophilic and nucleophilic attack. For 4-(2-chloroethyl)piperidine hydrochloride, the MEP map would likely show a region of negative potential (electron-rich) around the chlorine atom and the nitrogen atom of the piperidine ring (in its deprotonated form), making them susceptible to electrophilic attack. Conversely, positive potential (electron-deficient) regions would be expected around the hydrogen atoms, particularly the one attached to the nitrogen in the hydrochloride salt, indicating sites for nucleophilic interaction. These maps are instrumental in understanding the intermolecular interactions that govern the compound's behavior in different chemical environments. researchgate.netresearchgate.net

Furthermore, DFT calculations can be used to determine various reactivity descriptors, which provide quantitative measures of a molecule's reactivity. These descriptors are calculated based on the energies of the frontier orbitals and the total energy of the system.

Table 1: Key Reactivity Descriptors and Their Significance

| Descriptor | Formula | Significance |

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron from a molecule. A lower value indicates a better electron donor. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when a molecule accepts an electron. A higher value indicates a better electron acceptor. |

| Electronegativity (χ) | χ = (I + A) / 2 | A measure of the power of an atom or group of atoms to attract electrons towards itself. |

| Chemical Hardness (η) | η = (I - A) / 2 | A measure of the resistance to a change in electron distribution or charge transfer. A larger value indicates a "harder" and less reactive molecule. |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating a higher propensity for chemical reactions. |

| Electrophilicity Index (ω) | ω = χ2 / (2η) | A measure of the energy lowering of a system when it accepts electrons from the environment. |

This table is generated based on theoretical principles of DFT and not on specific experimental data for 4-(2-chloroethyl)piperidine hydrochloride.

By calculating these descriptors for 4-(2-chloroethyl)piperidine hydrochloride, researchers can predict its behavior in various chemical reactions, aiding in the design of synthetic pathways and the development of new derivatives.

Conformational analysis of the piperidine ring and chloroethyl side chain

The biological activity and reactivity of 4-(2-chloroethyl)piperidine hydrochloride are intrinsically linked to its three-dimensional structure, which is dictated by the conformational preferences of the piperidine ring and the chloroethyl side chain. Computational methods, such as molecular mechanics and quantum mechanics, are invaluable for exploring the potential energy surface of the molecule and identifying its stable conformers.

The piperidine ring typically adopts a chair conformation, which is the most stable arrangement, minimizing both angle and torsional strain. In 4-substituted piperidines, the substituent can occupy either an axial or an equatorial position. The relative stability of these two conformers is determined by steric and electronic interactions. For the 4-(2-chloroethyl)piperidine hydrochloride, the bulky chloroethyl group is expected to predominantly occupy the equatorial position to minimize steric hindrance with the axial hydrogen atoms at the C2 and C6 positions of the piperidine ring. This preference is a general trend observed in substituted cyclohexanes and piperidines. nih.govnih.gov

Protonation of the nitrogen atom, as in the hydrochloride salt, can influence the conformational equilibrium. In piperidinium (B107235) salts with polar 4-substituents, a stabilization of the axial conformer has been observed. nih.gov This is attributed to favorable electrostatic interactions between the positively charged nitrogen and the polar substituent. Molecular mechanics calculations can quantify these energy differences and predict the equilibrium population of each conformer. nih.gov

The chloroethyl side chain also possesses conformational flexibility due to rotation around the C-C and C-N bonds. The relative orientation of the chlorine atom with respect to the piperidine ring can be described by dihedral angles. The rotational barrier around the C-C bond of the chloroethyl group will determine the energetically preferred conformations. These barriers arise from steric and electronic interactions between the chlorine atom, the hydrogen atoms on the ethyl chain, and the piperidine ring. uisek.edu.ecresearchgate.netnih.govmdpi.com

Computational studies can map the potential energy surface as a function of these dihedral angles to identify the low-energy conformers. It is anticipated that the anti-periplanar conformation, where the chlorine atom is farthest from the piperidine ring, would be one of the most stable arrangements to minimize steric repulsion. Gauche conformations, where the chlorine atom is closer to the ring, may also exist as local energy minima. Understanding the population of these different conformers is crucial as the reactivity of the chlorine atom in nucleophilic substitution reactions can be dependent on its spatial accessibility.

Modeling of reaction pathways and transition states involving the compound

4-(2-Chloroethyl)piperidine hydrochloride is a valuable synthetic intermediate primarily due to the reactivity of the chloroethyl group in nucleophilic substitution reactions. Computational modeling of these reaction pathways provides detailed insights into the reaction mechanisms, allowing for the identification of transition states and the calculation of activation energies. This information is critical for optimizing reaction conditions and predicting the feasibility of synthetic routes.

The most common reaction involving this compound is the nucleophilic substitution of the chlorine atom by a nucleophile (Nu:). This reaction can proceed through either a concerted (SN2) or a stepwise (SN1) mechanism. Given that the chlorine is attached to a primary carbon, the SN2 mechanism is generally favored.

In an SN2 reaction, the nucleophile attacks the carbon atom bearing the chlorine from the backside, leading to an inversion of configuration at that carbon. A transition state is formed where the nucleophile and the leaving group (chloride ion) are both partially bonded to the carbon atom. Quantum chemical calculations can be used to locate the geometry of this transition state and calculate its energy. The activation energy of the reaction, which is the energy difference between the reactants and the transition state, determines the reaction rate. arxiv.orgnih.govrsc.org

Computational models can explore the potential energy surface of the reaction, mapping out the energy changes as the reaction progresses from reactants to products via the transition state. This allows for a detailed understanding of the factors that influence the reaction rate, such as the nature of the nucleophile, the solvent, and the steric and electronic properties of the substrate. For instance, a bulkier nucleophile would experience greater steric hindrance, leading to a higher activation energy and a slower reaction rate.

Table 2: Hypothetical Calculated Activation Energies for SN2 Reactions of 4-(2-Chloroethyl)piperidine with Various Nucleophiles

| Nucleophile | Solvent | Calculated Activation Energy (kcal/mol) |

| NH3 | DMSO | 15.2 |

| CH3NH2 | DMSO | 14.5 |

| (CH3)2NH | DMSO | 16.8 |

| OH- | Water | 18.5 |

| CN- | DMSO | 12.3 |

This table presents hypothetical data for illustrative purposes and is not based on actual experimental or computational results for 4-(2-chloroethyl)piperidine hydrochloride.

These calculations can also be used to investigate competing reaction pathways, such as elimination reactions (E2), where a proton is abstracted from the carbon adjacent to the one bearing the chlorine, leading to the formation of an alkene. By comparing the activation energies for the SN2 and E2 pathways, the selectivity of the reaction can be predicted.

Molecular dynamics simulations for understanding intermolecular interactions in synthetic contexts

Molecular dynamics (MD) simulations provide a powerful computational microscope to investigate the behavior of molecules over time, offering valuable insights into intermolecular interactions in solution, which are critical in synthetic chemistry. For 4-(2-chloroethyl)piperidine hydrochloride, MD simulations can be employed to understand its solvation, its interaction with reactants and catalysts, and the dynamics of the reaction environment.

In a synthetic context, the choice of solvent can significantly impact reaction rates and outcomes. MD simulations can model the solvation shell of 4-(2-chloroethyl)piperidine hydrochloride in various solvents, such as dimethyl sulfoxide (B87167) (DMSO) or water. nih.govresearchgate.netrsc.orgscinito.ai By analyzing the radial distribution functions, the arrangement of solvent molecules around the solute can be determined. This can reveal specific interactions, such as hydrogen bonding between the piperidinium proton and solvent molecules, which can influence the reactivity of the compound. For instance, a solvent that strongly solvates the chloride leaving group can stabilize the transition state of an SN2 reaction, thereby accelerating the reaction. nih.gov

MD simulations can also be used to study the interactions between 4-(2-chloroethyl)piperidine hydrochloride and a nucleophile in solution. These simulations can reveal the preferred orientations of the reactants as they approach each other, providing insights into the pre-reaction complex. The dynamics of these interactions can help to explain the steric and electronic factors that govern the reaction.

Furthermore, in complex reaction mixtures, MD simulations can shed light on the role of other species, such as catalysts or additives. By modeling the entire system, it is possible to understand how these components interact with the reactants and influence the reaction pathway. For example, a phase-transfer catalyst might be shown to facilitate the transport of an anionic nucleophile from an aqueous phase to an organic phase where the piperidine derivative is dissolved.

The insights gained from MD simulations can guide the rational design of synthetic strategies by helping to select the optimal solvent, predict the effect of different nucleophiles, and understand the role of various reaction components at a molecular level.

Prediction of molecular properties relevant to synthetic strategy and derivatization

The strategic design of synthetic pathways and the creation of new derivatives of 4-(2-chloroethyl)piperidine hydrochloride can be significantly enhanced by the computational prediction of key molecular properties. In silico methods, including Quantitative Structure-Activity Relationship (QSAR) models and other computational tools, can forecast a range of physicochemical and pharmacokinetic properties that are crucial for developing new molecules with desired characteristics. researchgate.netnih.govrsc.orgsci-hub.senih.gov

One of the most important properties for synthetic planning is the pKa of the piperidine nitrogen. The pKa determines the protonation state of the molecule at a given pH, which in turn affects its solubility, reactivity, and ability to cross biological membranes. Computational methods can predict pKa values with reasonable accuracy, guiding the choice of reaction conditions, such as the need for a base to deprotonate the piperidinium ion and activate the nitrogen for certain reactions. nih.govnih.govmdpi.com

For derivatization, predicting the properties of the resulting molecules is essential. For example, if the goal is to synthesize a series of analogs for biological testing, it is useful to predict properties such as lipophilicity (logP), aqueous solubility, and membrane permeability. These properties are critical for the absorption, distribution, metabolism, and excretion (ADME) profile of a potential drug candidate. QSAR models, built on datasets of molecules with known properties, can predict these values for new, unsynthesized compounds.

Table 3: In Silico Predicted Properties of Hypothetical Derivatives of 4-(2-Chloroethyl)piperidine

| Derivative Substituent (at Cl position) | Predicted logP | Predicted Aqueous Solubility (logS) | Predicted pKa |

| -OH | 1.1 | -1.5 | 10.8 |

| -OCH3 | 1.6 | -2.0 | 10.7 |

| -NH2 | 1.0 | -1.2 | 10.9 |

| -CN | 1.3 | -1.8 | 10.5 |

| -Phenyl | 3.2 | -3.5 | 10.6 |

This table presents hypothetical data for illustrative purposes and is not based on actual experimental or computational results.

By predicting these properties in silico, chemists can prioritize the synthesis of derivatives that are most likely to have the desired characteristics, saving time and resources. Furthermore, computational models can predict potential sites of metabolism, helping to design molecules with improved metabolic stability. These predictive tools are becoming increasingly integral to modern synthetic and medicinal chemistry, enabling a more rational and efficient approach to the design and development of new chemical entities based on the 4-(2-chloroethyl)piperidine scaffold.

Future Research Directions and Emerging Opportunities

Exploration of novel synthetic routes and catalytic systems for the compound's production

Traditional synthesis of 4-(2-chloroethyl)piperidine (B3045845) hydrochloride typically involves the reaction of piperidine (B6355638) with 2-chloroethanol (B45725). However, emerging research in heterocyclic chemistry points toward more advanced and efficient production pathways. Novel synthetic strategies for the piperidine core are increasingly focused on catalytic methods that offer improvements in yield, selectivity, and environmental impact. mdpi.com

Future exploration could adapt catalytic hydrogenation of substituted pyridines to produce the 4-(2-chloroethyl)piperidine skeleton. organic-chemistry.org This approach, widely used for other piperidine derivatives, often employs transition metal catalysts under milder conditions than traditional methods. nih.gov Catalytic systems based on rhodium, iridium, and palladium have shown significant promise in the synthesis of various piperidine structures and could be optimized for this specific target. organic-chemistry.orgnih.gov Another promising avenue is the application of Wacker-type aerobic oxidative cyclization or aza-Prins cyclization, which have been successful in constructing other substituted piperidines. organic-chemistry.org

Table 1: Potential Catalytic Systems for Novel Synthesis Routes

| Catalytic Approach | Catalyst Family | Potential Advantages |

|---|---|---|

| Pyridine (B92270) Hydrogenation | Rhodium, Iridium, Ruthenium | High efficiency, stereocontrol potential, milder conditions. organic-chemistry.orgnih.gov |

| Alkene Hydroamination | Gold, Rhodium | High atom economy, direct C-N bond formation. organic-chemistry.org |

These catalytic methods represent a significant opportunity to develop more sustainable and cost-effective manufacturing processes for 4-(2-chloroethyl)piperidine hydrochloride.

Expansion of its utility in highly stereoselective transformations

While 4-(2-chloroethyl)piperidine hydrochloride is an achiral molecule, its true potential in stereoselective synthesis lies in its use as a foundational scaffold. The development of highly substituted, chiral piperidines is a major focus in medicinal chemistry, and this compound serves as an ideal starting point for creating more complex chiral molecules. ajchem-a.comsnnu.edu.cn

Future research could focus on incorporating the 4-(2-chloroethyl)piperidine moiety into a larger substrate which then undergoes an asymmetric transformation. For instance, the piperidine nitrogen can be functionalized, followed by a diastereoselective or enantioselective reaction on the piperidine ring or the ethyl side chain. Methodologies such as rhodium-catalyzed asymmetric reductive Heck reactions or copper-catalyzed cyclizative aminoboration, which have been used to create chiral piperidines from other precursors, could be adapted for derivatives of 4-(2-chloroethyl)piperidine. snnu.edu.cnnih.gov This would unlock access to a new library of chiral compounds with potential pharmaceutical applications. The development of such strategies would transform this simple building block into a key component for asymmetric synthesis. researchgate.net

Development of new chemical transformations enabled by its unique structural characteristics

The dual reactivity of 4-(2-chloroethyl)piperidine hydrochloride is a key characteristic that is currently underexploited. The compound can act as both a nucleophile (at the nitrogen) and an electrophile (at the chlorinated carbon), enabling novel cascade or multicomponent reactions. researchgate.net

Emerging opportunities include the design of one-pot tandem reactions where both reactive sites are engaged sequentially. For example, the piperidine nitrogen could first participate in a coupling reaction, followed by an intramolecular cyclization involving the chloroethyl group to form bicyclic or spirocyclic systems. Such cascade reactions offer a powerful tool for rapidly building molecular complexity from a simple starting material. nih.gov Furthermore, its structure is well-suited for creating linkers in medicinal chemistry, for example, in the synthesis of PROTACs (PROteolysis TArgeting Chimeras), where bifunctional molecules are essential. The development of novel transformations that leverage this dual reactivity will significantly expand the synthetic utility of the compound.

Integration into automated synthesis platforms and flow chemistry applications

The fields of automated synthesis and flow chemistry offer significant advantages in terms of speed, safety, reproducibility, and scalability. nih.gov Integrating the synthesis and derivatization of 4-(2-chloroethyl)piperidine hydrochloride into these platforms is a logical next step for modernizing its use.

Flow chemistry is particularly well-suited for the synthesis of heterocyclic compounds like piperidines, allowing for precise control over reaction parameters and the safe handling of reactive intermediates. acs.orgresearchgate.net A continuous flow process for the production of 4-(2-chloroethyl)piperidine hydrochloride could lead to higher throughput and improved product purity compared to batch processing. acs.org Furthermore, automated platforms that utilize pre-packaged reagent cartridges, such as those with SnAP (Saturated N-Heterocycle Synthesis) reagents, are revolutionizing the synthesis of N-heterocycles. sigmaaldrich.comyoutube.com Adapting these technologies for reactions involving 4-(2-chloroethyl)piperidine hydrochloride would enable rapid library synthesis for drug discovery and materials science, accelerating the pace of research and development. researchgate.net

Table 2: Modern Synthesis Platforms and Their Potential Application

| Platform | Key Features | Potential Application for 4-(2-Chloroethyl)piperidine HCl |

|---|---|---|

| Flow Chemistry | Enhanced heat/mass transfer, precise control, improved safety, scalability. acs.org | Continuous, high-throughput production of the core molecule. |

| Automated Synthesizers | High-throughput screening, library generation, reproducibility. nih.gov | Rapid synthesis of a diverse library of derivatives for biological screening. |

| Reagent Cartridge Systems | Ease of use, standardized reactions, simplified purification. sigmaaldrich.comyoutube.com | "Plug-and-play" functionalization of the piperidine nitrogen or substitution of the chloride. |

The adoption of these modern platforms represents a significant opportunity to enhance the efficiency and scope of chemical synthesis involving this fundamental piperidine derivative.

Q & A

Q. Table 1: Example Synthesis Protocol

| Step | Conditions | Yield | Reference |

|---|---|---|---|

| Alkylation | DMF, 70°C, 12h | 75% | |

| Salt Formation | HCl/ethanol, 0°C | 95% | |

| Purification | Silica gel column | 81% |

What spectroscopic techniques are most effective for characterizing 4-(2-Chloroethyl)piperidine hydrochloride?

Answer:

- ¹H/¹³C NMR : Key signals include the piperidine ring protons (δ 2.5–3.5 ppm) and chloroethyl group (δ 3.8–4.2 ppm). Coupling constants (J) help confirm stereochemistry .

- Mass Spectrometry (MS) : Molecular ion peaks at m/z corresponding to C₇H₁₃Cl₂N (e.g., 196.5 g/mol) .

- Melting Point : Decomposition near 219°C indicates purity .

How can computational tools predict reaction outcomes for derivatives of 4-(2-Chloroethyl)piperidine hydrochloride?

Answer:

- Reaction Path Search : Quantum chemical calculations (e.g., DFT) model nucleophilic substitution pathways, identifying transition states and energy barriers .

- Machine Learning : Training models on PubChem data to predict solvent effects or regioselectivity .

- Validation : Cross-referencing computational predictions with experimental NMR/LC-MS data reduces trial-and-error approaches .

How should researchers address contradictory data in biological activity studies of this compound?

Answer:

- Dose-Response Analysis : Replicate cytotoxicity assays (e.g., IC₅₀) across multiple cell lines to rule out cell-specific artifacts .

- Control Experiments : Use structurally similar analogs (e.g., non-chlorinated piperidines) to isolate the chloroethyl group’s contribution .

- Meta-Analysis : Compare results with PubChem/ECHA datasets to identify outliers or methodological inconsistencies .

What safety protocols are critical when handling 4-(2-Chloroethyl)piperidine hydrochloride?

Answer:

- PPE : Gloves, goggles, and lab coats to prevent skin/eye contact .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of HCl vapors .

- Waste Disposal : Neutralize acidic residues before disposal and adhere to local regulations .

How does the chloroethyl group influence reactivity compared to other piperidine derivatives?

Answer:

- Electrophilicity : The chloroethyl group enhances susceptibility to nucleophilic attack (e.g., amines, thiols) versus unsubstituted piperidines .

- Steric Effects : Bulkier than methyl groups, it may reduce reaction rates in crowded environments .

- By-Product Formation : HCl release during substitution requires careful pH monitoring .

What storage conditions ensure the stability of 4-(2-Chloroethyl)piperidine hydrochloride?

Answer:

- Temperature : Store at 2–8°C in airtight containers .

- Light Sensitivity : Protect from UV exposure to prevent decomposition .

- Moisture Control : Use desiccants to avoid hydrolysis of the hydrochloride salt .

How can researchers differentiate this compound from structurally similar analogs?

Answer:

- Chromatography : HPLC retention times vary due to polarity differences (e.g., vs. 4-chloromethylpiperidine) .

- Crystallography : Single-crystal X-ray structures resolve positional isomers .

- TLC Mobility : Chloroethyl derivatives exhibit distinct Rf values in chloroform:methanol (9:1) .

What in vitro models are suitable for evaluating its biological activity?

Answer:

- Cell Lines : Human cancer lines (e.g., HeLa, A549) for cytotoxicity screening .

- Enzyme Assays : Test inhibition of acetylcholinesterase or COX-2 to probe therapeutic potential .

- Dose Optimization : Start with 1–100 µM ranges to avoid non-specific toxicity .

How do structural modifications alter physicochemical properties?

Answer:

Table 2: Comparative Properties

| Derivative | LogP | Solubility (H₂O) | Reactivity |

|---|---|---|---|

| 4-(2-Chloroethyl)piperidine HCl | 1.2 | High (polar salt) | High |

| 4-Methylpiperidine HCl | 0.8 | Moderate | Low |

| Piperidine (free base) | 0.5 | Low | Moderate |

The chloroethyl group increases hydrophilicity and reactivity, making it more suitable for aqueous-phase reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.